molecular formula C7H13NO B595181 6-Oxa-2-azaspiro[3.5]nonane CAS No. 1214875-08-7

6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181
CAS No.: 1214875-08-7
M. Wt: 127.187
InChI Key: LKXLRIJAPMIXGR-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[35]nonane is an organic compound characterized by a spirocyclic structure, which includes an oxygen and a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-2-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents such as Oxone® in formic acid . This method yields the spirocyclic oxetane structure, which can then be further modified to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the general principles of organic synthesis and spirocyclic compound formation would apply, with a focus on optimizing yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic structures.

Common Reagents and Conditions:

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products: The major products formed from these reactions include oxo derivatives, reduced spirocyclic compounds, and substituted spirocyclic structures, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Oxa-2-azaspiro[3.5]nonane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s affinity and specificity for its targets. For example, it has been shown to bind to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme over-expressed in certain cancer cell lines .

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane

Comparison: 6-Oxa-2-azaspiro[3.5]nonane is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms within the spirocyclic structure. Compared to 2-Oxa-6-azaspiro[3.3]heptane, it has a larger ring system, which can influence its chemical reactivity and binding properties. Compared to 2-Oxa-7-azaspiro[3.5]nonane, it has a different substitution pattern, which can affect its physical and chemical properties .

Properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(4-8-5-7)6-9-3-1/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLRIJAPMIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717316
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-08-7
Record name 6-Oxa-2-azaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxa-2-azaspiro[3.5]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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